molecular formula C15H12N6O3 B2402794 N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide CAS No. 1775363-99-9

N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide

Cat. No. B2402794
CAS RN: 1775363-99-9
M. Wt: 324.3
InChI Key: HLFSTVZCODGDEY-UHFFFAOYSA-N
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Description

The compound “N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various spectroscopic techniques. For instance, structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific substituents present in the molecule. For instance, two of the compounds, 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole), have attractive single crystal densities of 1.91 and 1.94 g·cm–3 (at 20 C), respectively .

Mechanism of Action

Target of Action

Compounds with 1,2,4-oxadiazole scaffolds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could influence their interaction with targets. The compound might form hydrogen bonds with its targets, leading to changes in the target’s function.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Pharmacokinetics

1,2,4-oxadiazoles are known to show better hydrolytic and metabolic stability , which could potentially enhance the bioavailability of this compound.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may inhibit the growth or replication of infectious agents at the molecular and cellular levels.

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c1-9-17-15(24-20-9)10-2-4-21-12(6-10)18-19-13(21)7-16-14(22)11-3-5-23-8-11/h2-6,8H,7H2,1H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSTVZCODGDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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